1-Naphthalen-2-ylsulfonylazepane
Overview
Description
1-Naphthalen-2-ylsulfonylazepane is an organic compound that belongs to the class of sulfonyl-containing heterocycles It features a naphthalene ring system fused with a sulfonyl group and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalen-2-ylsulfonylazepane typically involves the reaction of naphthalene-2-sulfonyl chloride with azepane under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or toluene to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalen-2-ylsulfonylazepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxide derivatives.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Nitrated or halogenated naphthalene derivatives.
Scientific Research Applications
1-Naphthalen-2-ylsulfonylazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Naphthalen-2-ylsulfonylazepane involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in oxidative stress pathways and enzyme inhibition.
Comparison with Similar Compounds
Naphthalene-2-sulfonic acid: Shares the naphthalene and sulfonyl moieties but lacks the azepane ring.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene ring and sulfonyl group but differs in the additional functional groups and ring systems.
Uniqueness: 1-Naphthalen-2-ylsulfonylazepane is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonylazepane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c18-20(19,17-11-5-1-2-6-12-17)16-10-9-14-7-3-4-8-15(14)13-16/h3-4,7-10,13H,1-2,5-6,11-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMSHVKNHHWLGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401243112 | |
Record name | Hexahydro-1-(2-naphthalenylsulfonyl)-1H-azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401243112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324067-82-5 | |
Record name | Hexahydro-1-(2-naphthalenylsulfonyl)-1H-azepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=324067-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-1-(2-naphthalenylsulfonyl)-1H-azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401243112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.